

Structure-Activity Relationship of (+)-cis-Khellactone Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: (+)-cis-Khellactone

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **(+)-cis-khellactone** derivatives, with a primary focus on their potent anti-HIV activity. Data on anti-platelet and vasodilator effects are also presented. The information is compiled from peer-reviewed scientific literature to support further research and drug development efforts.

Key Findings Summary

The biological activity of **(+)-cis-khellactone** derivatives is highly dependent on their stereochemistry and the nature of substituents on both the khellactone core and the coumarin ring. The most significant activity has been reported against HIV-1, where specific structural features lead to exceptionally high potency and therapeutic indices.

Anti-HIV Activity

The SAR for anti-HIV-1 activity of **(+)-cis-khellactone** derivatives is well-defined. Optimal activity is contingent on three key structural elements: the stereochemistry of the dihydropyran ring, the nature of the ester groups at the 3' and 4' positions, and the substitution pattern on the coumarin moiety.

Core Structural Requirements for Anti-HIV Activity

A visual representation of the key structural features influencing the anti-HIV activity of **(+)-cis-khellactone** derivatives is provided below.

Caption: Key structural determinants for the anti-HIV activity of **(+)-cis-khellactone** derivatives.

Quantitative Comparison of Anti-HIV Activity

The following table summarizes the in vitro anti-HIV-1 activity of selected **(+)-cis-khellactone** derivatives against HIV-1 replication in H9 lymphocytes. The lead compound, 3',4'-di-O-(S)-(-)-camphanoyl-(3'R,4'R)-**(+)-cis-khellactone** (DCK), and its analogues are compared.

Compound	Substitutions	EC50 (μ M)	Therapeutic Index (TI)	Reference
Suksdorfin	3'-angeloyl-4'-senecioyl	1.3	>40	[1]
DCK (2)	3',4'-di-O-(S)-camphanoyl	2.56×10^{-4}	136,719	[1]
3-Methyl DCK (7)	3-Methyl, 3',4'-di-O-(S)-camphanoyl	5.25×10^{-5}	$>2.15 \times 10^6$	[2]
4-Methyl DCK (8)	4-Methyl, 3',4'-di-O-(S)-camphanoyl	1.83×10^{-6}	$>6.89 \times 10^7$	[2]
5-Methyl DCK (9)	5-Methyl, 3',4'-di-O-(S)-camphanoyl	2.39×10^{-7}	$>3.97 \times 10^8$	[2]
4-Propyl-DCK (11)	4-Propyl, 3',4'-di-O-(S)-camphanoyl	1.75×10^{-2}	Lower than AZT	[2]
4-Isopropyl-DCK (12)	4-Isopropyl, 3',4'-di-O-(S)-camphanoyl	3.15×10^{-2}	Lower than AZT	[2]
3-Bromomethyl-4-methyl-DCK (4a)	3-Bromomethyl, 4-Methyl, 3',4'-di-O-(S)-camphanoyl	1.1×10^{-4}	189,600	[3]
3-Hydroxymethyl-4-methyl-DCK (4c)	3-Hydroxymethyl, 4-Methyl, 3',4'-di-O-(S)-camphanoyl	0.004	-	[3][4]
5-Methoxy-4-methyl DCK (8)	5-Methoxy, 4-Methyl, 3',4'-di-	7.21×10^{-6}	$>2.08 \times 10^7$	[5]

O-(S)-
camphanoyl

AZT (Zidovudine)	-	0.045	41,667	[1]
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EC50: 50% effective concentration for inhibiting HIV-1 replication. TI: Therapeutic Index (IC50/EC50).

Experimental Protocol: Anti-HIV-1 Assay in H9 Lymphocytes

The anti-HIV activity of the **(+)-cis-khellactone** derivatives was evaluated by monitoring the inhibition of virus-induced cytopathic effects in acutely infected H9 lymphocytes.[1][2]

- Cell Culture: H9 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
- Virus Infection: H9 cells (1×10^5) are infected with HIV-1 (HTLV-IIIB strain) at a multiplicity of infection of 0.1.
- Compound Treatment: Immediately after infection, the cells are cultured in the presence of various concentrations of the test compounds.
- Assay Endpoint: After 4-5 days of incubation, the number of viable cells is quantified using the tetrazolium-based colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Data Analysis: The EC50 is calculated as the concentration of the compound that inhibits HIV-1 replication by 50%. The IC50 (50% cytotoxic concentration) is determined from parallel assays on uninfected H9 cells. The Therapeutic Index is calculated as the ratio of IC50 to EC50.

Anti-Platelet Aggregation Activity

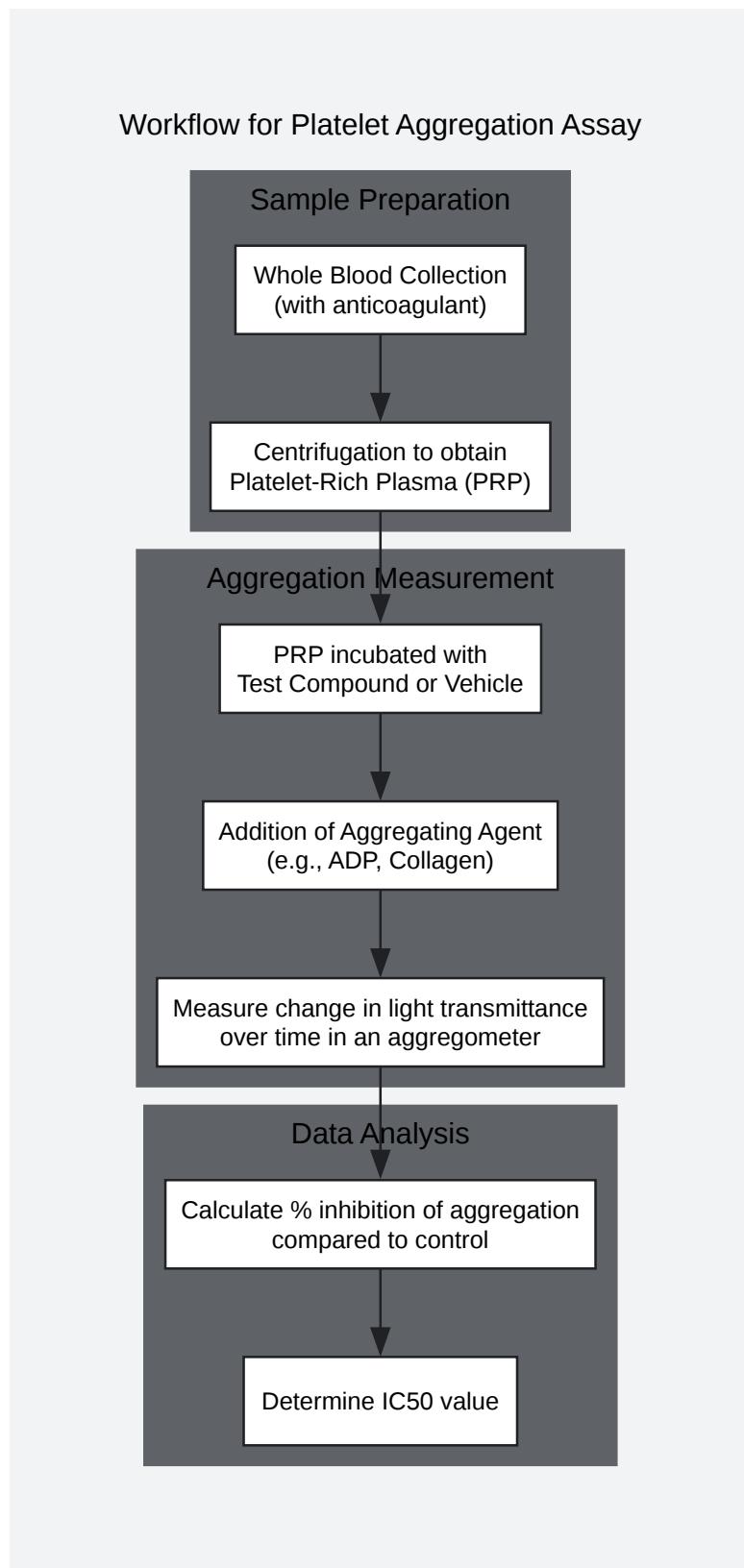
Certain khellactone esters have demonstrated inhibitory effects on platelet aggregation.[6][7] However, comprehensive quantitative SAR data comparable to the anti-HIV studies is not readily available.

Reported Anti-Platelet Activity

Compound	Activity	Reference
cis-3',4'-diisovalerylkhellactone	Significant antiplatelet aggregation activity at 50 $\mu\text{g/mL}$	[7]

Experimental Protocol: Platelet Aggregation Assay

The following is a general protocol for assessing anti-platelet aggregation activity, which can be adapted for testing khellactone derivatives.



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Caption: A generalized workflow for in vitro evaluation of anti-platelet aggregation activity.

- Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors with an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
- Aggregation Measurement: The PRP is placed in an aggregometer cuvette and pre-incubated with the test compound or a vehicle control. An aggregating agent (e.g., ADP, collagen, arachidonic acid) is then added to induce platelet aggregation.
- Data Recording: The change in light transmittance through the PRP suspension is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
- Inhibition Calculation: The percentage of inhibition is calculated by comparing the aggregation response in the presence of the test compound to that of the vehicle control.

Vasodilator Activity

The vasodilator properties of **(+)-cis-khellactone** derivatives are less explored in the literature. While some coumarins are known to possess vasodilator effects, specific quantitative data and detailed SAR for this class of compounds are not extensively documented. The mechanism of vasodilation for related compounds often involves the modulation of calcium channels or nitric oxide pathways. Further studies are required to elucidate the potential and mechanism of action of **(+)-cis-khellactone** derivatives as vasodilators.

Experimental Protocol: Vasodilation Assay in Isolated Aortic Rings

A common ex vivo method to assess vasodilator activity is through the use of isolated arterial rings.

- Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.
- Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
- Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

- Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
- Measurement of Relaxation: The isometric tension of the rings is continuously recorded. A decrease in tension indicates vasodilation.
- Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and the IC₅₀ value (the concentration causing 50% of the maximal relaxation) is determined.

Conclusion

The **(+)-cis-khellactone** scaffold represents a promising platform for the development of potent therapeutic agents, particularly in the field of anti-HIV drug discovery. The structure-activity relationships for anti-HIV-1 activity are well-established, highlighting the critical role of stereochemistry at the 3' and 4' positions and the nature of the ester substituents. Methylation of the coumarin ring at specific positions can further enhance potency. While preliminary evidence suggests potential for anti-platelet and vasodilator activities, these areas remain significantly less explored. Further research, including quantitative SAR studies and mechanistic investigations, is warranted to fully understand the therapeutic potential of this class of compounds in cardiovascular diseases.

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